An In-depth Technical Guide to 2-(Thiomorpholine-4-carbonyl)aniline: Properties, Synthesis, and Spectroscopic Characterization
An In-depth Technical Guide to 2-(Thiomorpholine-4-carbonyl)aniline: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiomorpholine-Aniline Scaffold - A Privileged Motif in Medicinal Chemistry
The convergence of an aniline moiety with a thiomorpholine core in the molecule 2-(Thiomorpholine-4-carbonyl)aniline creates a chemical scaffold of significant interest in the field of drug discovery and development. The thiomorpholine ring, a sulfur-containing analog of morpholine, is recognized as a "privileged scaffold".[1][2] This is due to its favorable pharmacological properties, including metabolic stability and the ability to form key interactions with biological targets.[2] The sulfur atom, in particular, can increase lipophilicity and offers a site for metabolic oxidation, potentially influencing the pharmacokinetic profile of a drug candidate.[2]
Aniline and its derivatives are fundamental building blocks in a vast range of pharmaceuticals, agrochemicals, and dyes.[3] The amino group on the aniline ring provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). The amide linkage to the thiomorpholine ring in 2-(Thiomorpholine-4-carbonyl)aniline introduces a degree of conformational rigidity and potential for hydrogen bonding, which are critical for molecular recognition by enzymes and receptors.
Chemical and Physical Properties
Direct experimental data for 2-(Thiomorpholine-4-carbonyl)aniline is not extensively documented. Therefore, the following properties are predicted based on the analysis of its structural components and data from analogous compounds, such as its methyl-substituted isomers and morpholine counterpart.
| Property | Predicted Value / Characteristic | Basis for Prediction and Expert Commentary |
| Molecular Formula | C₁₁H₁₄N₂OS | Based on the chemical structure. |
| Molecular Weight | 222.31 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature, possibly crystalline. | Analogs such as 2-methyl-5-(thiomorpholine-4-carbonyl)aniline are powders.[4] |
| Melting Point | Expected to be in the range of 100-150 °C. | This is an educated estimate based on the melting points of related anilide and morpholine/thiomorpholine structures. The exact value is sensitive to crystalline packing. |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. | The aromatic and heterocyclic components suggest good solubility in common organic solvents used for biological screening and synthesis. |
| pKa | The aniline nitrogen is expected to have a pKa around 4-5, typical for anilines. The thiomorpholine nitrogen is part of an amide and is not basic. | The electron-withdrawing nature of the carbonyl group will slightly decrease the basicity of the aniline nitrogen compared to unsubstituted aniline. |
Synthesis of 2-(Thiomorpholine-4-carbonyl)aniline: A Practical Approach
The synthesis of 2-(Thiomorpholine-4-carbonyl)aniline can be readily achieved through a standard amide coupling reaction between 2-aminobenzoic acid (anthranilic acid) or its activated derivative and thiomorpholine. A common and efficient method involves the use of a coupling agent or the conversion of the carboxylic acid to an acid chloride.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(Thiomorpholine-4-carbonyl)aniline.
Detailed Experimental Protocol
Step 1: Formation of 2-Aminobenzoyl Chloride
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzoic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0 °C.[5]
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
The excess thionyl chloride can be removed by distillation under reduced pressure to yield the crude 2-aminobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling with Thiomorpholine
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Dissolve thiomorpholine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a separate flask at 0 °C.
-
Slowly add a solution of the crude 2-aminobenzoyl chloride from Step 1 in the same solvent to the thiomorpholine solution.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Thiomorpholine-4-carbonyl)aniline.
Spectroscopic Characterization
The structural elucidation of the synthesized 2-(Thiomorpholine-4-carbonyl)aniline would rely on a combination of spectroscopic techniques.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, typically in the range of 6.5-8.0 ppm. The protons on the thiomorpholine ring will appear as multiplets in the upfield region, likely between 2.5 and 4.0 ppm. The N-H protons of the aniline group will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the amide at around 165-175 ppm. The aromatic carbons will resonate in the 110-150 ppm region. The carbons of the thiomorpholine ring will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.[3]
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N-H Stretch: A sharp to broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the primary amine.
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C=O Stretch: A strong absorption band around 1630-1680 cm⁻¹ characteristic of the amide carbonyl group.
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C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ region corresponding to the C-N stretching vibrations.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.[3]
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Molecular Ion Peak: In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent molecular ion peak ([M+H]⁺) at m/z 223.31.
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-(Thiomorpholine-4-carbonyl)aniline is dictated by its functional groups.
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Aniline Moiety: The primary amino group on the aniline ring can undergo various reactions such as diazotization, acylation, and alkylation, allowing for further functionalization of the molecule.
-
Thiomorpholine Moiety: The sulfur atom in the thiomorpholine ring can be oxidized to the corresponding sulfoxide and sulfone, which can have a significant impact on the biological activity and physicochemical properties of the compound.
-
Amide Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.
Given the pharmacological importance of both the thiomorpholine and aniline scaffolds, 2-(Thiomorpholine-4-carbonyl)aniline and its derivatives are promising candidates for screening in various therapeutic areas, including but not limited to:
-
Anticancer Agents: Many aniline and thiomorpholine derivatives have shown potent anticancer activity.[2]
-
Antimicrobial Agents: The thiomorpholine ring is present in several antimicrobial compounds.[1]
-
CNS Active Agents: The structural features of this molecule may allow it to interact with targets in the central nervous system.
Safety and Handling
Specific toxicity data for 2-(Thiomorpholine-4-carbonyl)aniline is not available. However, based on the safety data for related aniline and morpholine derivatives, the following precautions are recommended:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Anilines as a class can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin. Handle with care and assume the compound is hazardous in the absence of specific data.
Conclusion
2-(Thiomorpholine-4-carbonyl)aniline represents a molecule of high interest for medicinal chemistry and drug discovery, combining the privileged thiomorpholine scaffold with the versatile aniline moiety. While direct experimental data is sparse, this in-depth guide provides a robust, predictive framework for its chemical and physical properties, a reliable synthetic protocol, and expected spectroscopic characteristics based on sound chemical principles and data from close structural analogs. This information serves as a valuable resource for researchers and scientists looking to synthesize and explore the potential of this and related compounds in their research endeavors.
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